molecular formula C10H10N2O2 B15310920 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15310920
M. Wt: 190.20 g/mol
InChI Key: KRBNKRXBDDGQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in the development of drugs for various diseases . The structure of this compound consists of a fused bicyclic ring system, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with the metabolic processes of the pathogens .

Comparison with Similar Compounds

Uniqueness: 8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced activity against drug-resistant strains of tuberculosis makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

8-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-7-4-3-5-12-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

KRBNKRXBDDGQAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN2C1=NC=C2C(=O)O

Origin of Product

United States

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